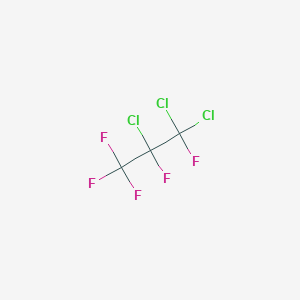
1,1,2-Trichloropentafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trichloropentafluoropropane (CAS No. 812-30-6) is a halogenated hydrocarbon with three chlorine and five fluorine atoms substituted on a propane backbone. Its molecular formula is C₃Cl₃F₅, and it belongs to the chlorofluorocarbon (CFC) family, historically used in industrial applications such as refrigerants, solvents, or blowing agents. The compound has faced regulatory restrictions due to environmental concerns, as evidenced by its inclusion in Toyota's banned substances list (Table 2 of ) and OMRON's regulated chemicals database .
Structurally, the chlorine atoms occupy positions 1, 1, and 2 on the propane chain, while fluorine atoms fill the remaining positions. This arrangement impacts its stability, volatility, and environmental persistence compared to other CFCs.
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1,1,2-Trichloropentafluoropropane, highlighting differences in halogen substitution, physical properties, and regulatory status:
*Molecular weight calculated based on standard atomic weights.
Structural and Functional Differences
Chlorine/Fluorine Substitution :
- The target compound (this compound) has chlorine at positions 1, 1, and 2, whereas 1,1,1-Trichloropentafluoropropane (CAS 4259-43-2) has all three chlorines at position 1. This difference affects molecular polarity and interactions with biological/environmental systems .
- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane (CAS 431-84-5) has one fewer fluorine atom, reducing its overall stability compared to pentafluorinated analogs .
- The target compound’s inclusion in banned lists suggests it shares environmental risks with other CFCs .
Physical and Chemical Properties
Volatility :
- While direct data for the target compound is lacking, analogs like 1,1,2-Trichloroethane (CAS 79-00-5) have a boiling point of 114°C (). The higher fluorine content in this compound likely lowers its boiling point compared to less halogenated compounds .
- Henry’s Law constants for 1,1,2-Trichloroethane (7.5 × 10⁻⁴ atm·m³/mol) suggest moderate volatility, which may differ in fluorinated analogs due to increased molecular weight .
Persistence :
- The C-Cl bond strength and fluorine’s electron-withdrawing effects likely enhance environmental persistence, similar to regulated CFCs like CFC-215 .
Preparation Methods
Historical Context and Industrial Demand for 1,1,2-Trichloropentafluoropropane
The demand for halogenated propanes surged in the late 20th century due to their stability and thermodynamic properties. While 1,1,1,3,3-pentafluoropropane (HFC-245fa) and 1,1,1,2,3-pentafluoropropane (HFC-245eb) dominated refrigerant markets, this compound emerged as a precursor for specialty fluoropolymers . Early synthesis routes relied on chlorination and fluorination of propane derivatives, but inefficiencies in selectivity necessitated advanced catalytic systems .
Primary Synthetic Routes for this compound
Catalytic Fluorination of Chlorinated Propanes
The fluorination of 1,1,2-trichloropropane (CCl₃CH₂CH₂Cl) with hydrogen fluoride (HF) remains the most scalable method. Patent US5574192A details a liquid-phase reaction using antimony pentachloride (SbCl₅) or tantalum fluoride (TaF₅) catalysts at 135–170°C . Key parameters include:
-
Pressure : 1,500–5,000 kPa to maintain HF in liquid phase.
-
Molar Ratios : HF-to-substrate ratios of 5:1 to 10:1 minimize byproducts like CF₃CH₂CF₂Cl (HCFC-244fa).
Post-reaction purification involves distillation to isolate CF₃CFCl₂ from unreacted HF and oligomers. Corrosion-resistant reactors (e.g., Inconel or Monel alloys) are mandatory due to HF’s reactivity .
Table 1: Fluorination Reaction Conditions and Yields
| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Temperature | 135–170°C | 85–92 | 78–84 |
| Pressure | 2,500 kPa | 90 | 82 |
| HF:Molar Ratio | 8:1 | 88 | 80 |
| Catalyst (SbCl₅) | 8 wt% | 92 | 84 |
Reductive Dechlorination of Perchlorinated Intermediates
Patent 5315048 demonstrates the hydrogenolysis of 1,2,3-trichloropentafluoropropane (ClCF₂CFClCF₂Cl) over palladium/alumina catalysts . At 190–250°C and atmospheric pressure, H₂ reduces central chlorines selectively:
2\text{CFClCF}2\text{Cl} + 2\text{H}2 \rightarrow \text{CF}3\text{CFCl}_2 + 2\text{HCl} \quadClCF2CFClCF2Cl+2H2→CF3CFCl2+2HCl[3]
Platinum and ruthenium catalysts achieve similar efficiencies but require higher H₂ partial pressures (3–10 atm). Continuous-flow systems with 3–20 second contact times yield 70–75% CF₃CFCl₂, with residual HCl scrubbed via aqueous bases .
Alternative Pathways: Telomerization and Isomerization
Isomerization of 1,1,1,3,3-Pentachloropropane
Isomerization catalysts (e.g., FeCl₃ or AlCl₃) rearrange CCl₃CH₂CCl₃ to 1,1,2-trichloropropane derivatives at 80–120°C. Subsequent fluorination with HF/SbCl₅ generates CF₃CFCl₂, albeit with <50% selectivity due to competing C-Cl bond activation .
Industrial-Scale Production and Challenges
Continuous vs. Batch Processes
Continuous fluorination in Monel autoclaves achieves 85–90% yields but demands rigorous temperature control to prevent catalyst deactivation . Batch systems, though flexible, suffer from HF recycling inefficiencies.
Catalyst Lifespan and Regeneration
SbCl₅ catalysts degrade into SbCl₃ after 10–15 cycles, necessitating oxidative regeneration with Cl₂ . Platinum-group metals (Pd, Pt) in hydrogenolysis require periodic reduction to maintain activity .
Properties
Molecular Formula |
C3Cl3F5 |
|---|---|
Molecular Weight |
237.38 g/mol |
IUPAC Name |
1,1,2-trichloro-1,2,3,3,3-pentafluoropropane |
InChI |
InChI=1S/C3Cl3F5/c4-1(7,2(5,6)8)3(9,10)11 |
InChI Key |
BIPNYHXPHOUMCL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)F)(C(F)(Cl)Cl)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















